molecular formula C10H13ClN2O B1341194 N-(3-Amino-4-chlorophenyl)-2-methylpropanamide CAS No. 916813-19-9

N-(3-Amino-4-chlorophenyl)-2-methylpropanamide

Cat. No.: B1341194
CAS No.: 916813-19-9
M. Wt: 212.67 g/mol
InChI Key: UNKPJCLOEMVSHY-UHFFFAOYSA-N
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Description

N-(3-Amino-4-chlorophenyl)-2-methylpropanamide is a chemical compound with a molecular formula of C10H13ClN2O. This compound is characterized by the presence of an amino group, a chlorophenyl group, and a propanamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-chlorophenyl)-2-methylpropanamide typically involves the reaction of 3-amino-4-chlorobenzoyl chloride with 2-methylpropanamide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and stringent quality control measures ensures the production of a high-quality product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-chlorophenyl)-2-methylpropanamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The chlorophenyl group can be reduced to form a phenyl group.

    Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include sodium hydroxide (NaOH) and alkyl halides.

Major Products Formed

    Oxidation: Formation of N-(3-Nitro-4-chlorophenyl)-2-methylpropanamide.

    Reduction: Formation of N-(3-Amino-4-phenyl)-2-methylpropanamide.

    Substitution: Formation of N-(3-Amino-4-hydroxyphenyl)-2-methylpropanamide or N-(3-Amino-4-alkylphenyl)-2-methylpropanamide.

Scientific Research Applications

N-(3-Amino-4-chlorophenyl)-2-methylpropanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-Amino-4-chlorophenyl)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Amino-4-chlorophenyl)-2-(4-chlorophenoxy)-acetamide
  • N-(3-Amino-4-chlorophenyl)-2-(2,4-di-tert-pentylphenoxy)acetamide
  • N-(3-Amino-4-chlorophenyl)-2-(4-isopropylphenoxy)-acetamide

Uniqueness

N-(3-Amino-4-chlorophenyl)-2-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications.

Properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c1-6(2)10(14)13-7-3-4-8(11)9(12)5-7/h3-6H,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNKPJCLOEMVSHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC(=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588282
Record name N-(3-Amino-4-chlorophenyl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916813-19-9
Record name N-(3-Amino-4-chlorophenyl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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